N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine
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Overview
Description
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is a compound that features a cyclopropane ring attached to an amine group, with a thiophene and phenyl group as substituents. Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and is commonly found in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine typically involves the following steps:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods such as the Paal-Knorr synthesis, Gewald reaction, and Fiesselmann synthesis.
Attachment of the Phenyl Group: The phenyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Amine Group: The amine group can be introduced through reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale reactions using efficient and cost-effective methods. The use of continuous flow reactors and green chemistry principles is becoming more common to minimize waste and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and strong bases are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions with aromatic amino acids in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simple sulfur-containing heterocycle with similar aromatic properties.
Phenylcyclopropane: A compound with a cyclopropane ring attached to a phenyl group.
Cyclopropylamine: A compound with a cyclopropane ring attached to an amine group.
Uniqueness
N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine is unique due to the combination of the thiophene, phenyl, and cyclopropane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H15NS |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclopropanamine |
InChI |
InChI=1S/C14H15NS/c1-2-4-14(12-7-8-16-10-12)11(3-1)9-15-13-5-6-13/h1-4,7-8,10,13,15H,5-6,9H2 |
InChI Key |
DCTMBJMNIWQMAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
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